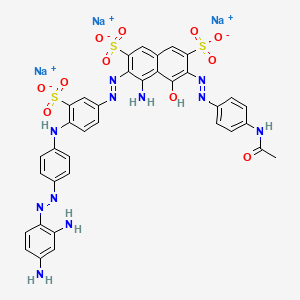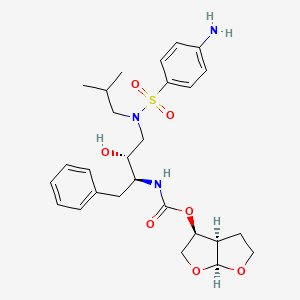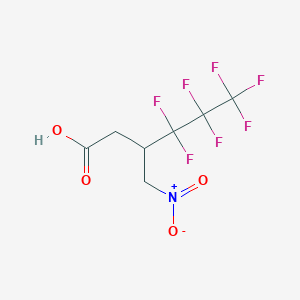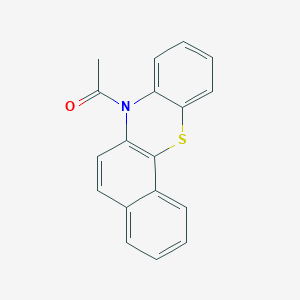
7-Acetyl-7H-benzo(c)phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-7H-benzo©phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structure of 7-Acetyl-7H-benzo©phenothiazine, which includes a benzene ring fused to a thiazine ring, contributes to its distinctive chemical and physical properties.
Méthodes De Préparation
The synthesis of 7-Acetyl-7H-benzo©phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzophenone with sulfur and acetic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
7-Acetyl-7H-benzo©phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents. These reactions can lead to the formation of halogenated or nitrated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can produce halogenated compounds.
Applications De Recherche Scientifique
7-Acetyl-7H-benzo©phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including 7-Acetyl-7H-benzo©phenothiazine, are explored for their potential use as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-Acetyl-7H-benzo©phenothiazine involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter receptors in the brain, particularly dopamine receptors. This modulation can lead to changes in neurotransmitter levels and activity, which is beneficial in the treatment of psychiatric disorders.
In other applications, the compound’s mechanism of action may involve its redox properties, allowing it to participate in electron transfer reactions. This is particularly relevant in its use as a photoredox catalyst in chemical synthesis.
Comparaison Avec Des Composés Similaires
7-Acetyl-7H-benzo©phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic agent with a similar core structure but different substituents.
Promethazine: An antihistamine with a phenothiazine core, used primarily for its sedative effects.
Thioridazine: Another antipsychotic with structural similarities but distinct pharmacological properties.
The uniqueness of 7-Acetyl-7H-benzo©phenothiazine lies in its specific acetyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5395-10-8 |
|---|---|
Formule moléculaire |
C18H13NOS |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-benzo[c]phenothiazin-7-ylethanone |
InChI |
InChI=1S/C18H13NOS/c1-12(20)19-15-8-4-5-9-17(15)21-18-14-7-3-2-6-13(14)10-11-16(18)19/h2-11H,1H3 |
Clé InChI |
DNMSLRGIMHCTLT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C3=CC=CC=C3C=C2)SC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


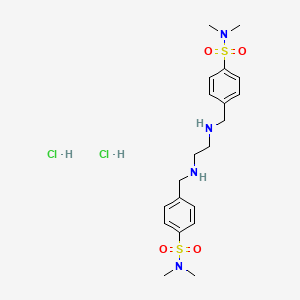
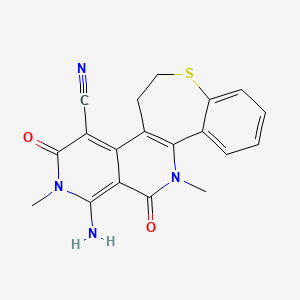
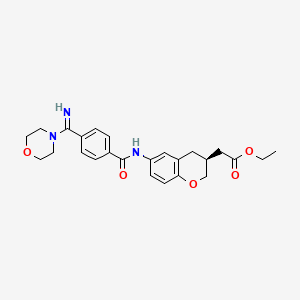

![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)

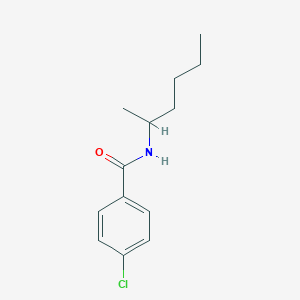
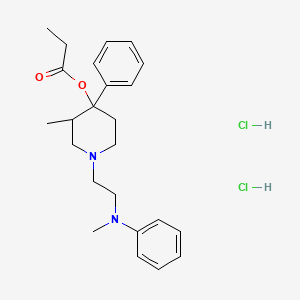
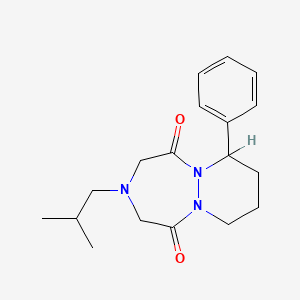
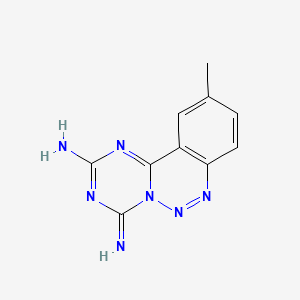
![14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione](/img/structure/B12789160.png)
